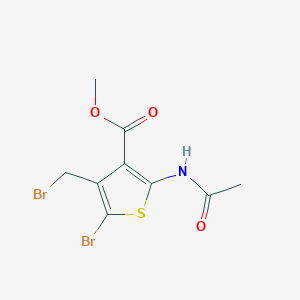

2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester

CAS No.: 874116-68-4

Cat. No.: VC2953757

Molecular Formula: C9H9Br2NO3S

Molecular Weight: 371.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874116-68-4 |

|---|---|

| Molecular Formula | C9H9Br2NO3S |

| Molecular Weight | 371.05 g/mol |

| IUPAC Name | methyl 2-acetamido-5-bromo-4-(bromomethyl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C9H9Br2NO3S/c1-4(13)12-8-6(9(14)15-2)5(3-10)7(11)16-8/h3H2,1-2H3,(H,12,13) |

| Standard InChI Key | NNTVHSBGLZAMIV-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=C(C(=C(S1)Br)CBr)C(=O)OC |

| Canonical SMILES | CC(=O)NC1=C(C(=C(S1)Br)CBr)C(=O)OC |

Introduction

2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which contributes to their unique chemical properties and reactivity. This specific compound is characterized by the presence of bromo and bromomethyl groups, an acetylamino group, and a methyl ester group attached to the thiophene ring.

Synthesis and Preparation Methods

The synthesis of 2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester typically involves multi-step organic reactions. A common method starts with the bromination of thiophene derivatives, followed by acetylation and esterification reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and acetylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions and Applications

2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

-

Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: Reduction reactions can target the bromo substituents, potentially converting them into hydrogen atoms or other functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

-

Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines or thiols. Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

-

Oxidation: Formation of aldehydes or carboxylic acids.

-

Reduction: Formation of dehalogenated products.

-

Substitution: Formation of new thiophene derivatives with different functional groups.

Scientific Research Applications

2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester has several applications in scientific research:

-

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

-

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

-

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

-

Antimicrobial Properties: Preliminary studies suggest the compound may possess antimicrobial effects against certain bacterial strains.

-

Antioxidant Activity: The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

-

Xanthine Oxidase Inhibition: Similar compounds have demonstrated the ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Safety and Handling

2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester is classified under the GHS system as causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity (Category 3) affecting the respiratory system. It is recommended for use only in research and development by technically qualified individuals under appropriate safety protocols.

Hazard Identification

-

Pictogram(s): Warning

-

Signal Word: Warning

-

Hazard Statement(s):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Comparison with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 2-Acetylamino-5-bromo-thiophene-3-carboxylic acid methyl ester | Lacks bromomethyl group | Different reactivity and applications |

| 2-Acetylamino-4-bromomethyl-thiophene-3-carboxylic acid methyl ester | Different bromination pattern | Various chemical reactions |

| 2-Acetylamino-5-bromo-4-methyl-thiophene-3-carboxylic acid methyl ester | Substitutes bromomethyl with methyl | Altered reactivity and applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume